Cas no 68151-15-5 (4-Oxo-4-(9-phenanthryl)butyric acid)
4-Oxo-4-(9-phenanthryl)butyric acid Chemical and Physical Properties
Names and Identifiers
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- 4-oxo-4-phenanthren-9-ylbutanoic acid
- 4-Oxo-4-(9-phenanthryl)butyric acid
- 4-Oxo-4-[9]phenanthryl-buttersaeure
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- Inchi: 1S/C18H14O3/c19-17(9-10-18(20)21)16-11-12-5-1-2-6-13(12)14-7-3-4-8-15(14)16/h1-8,11H,9-10H2,(H,20,21)
- InChI Key: BWHXNHOFULMJFJ-UHFFFAOYSA-N
- SMILES: O=C(CCC(=O)O)C1C=C2C=CC=CC2=C2C=CC=CC2=1
Computed Properties
- Exact Mass: 278.09400
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
Experimental Properties
- Density: 1.283
- Boiling Point: 546.9°C at 760 mmHg
- Flash Point: 298.6°C
- Refractive Index: 1.689
- PSA: 54.37000
- LogP: 4.04050
4-Oxo-4-(9-phenanthryl)butyric acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 207187-1g |
4-oxo-4-(9-Phenanthryl)butyric acid |
68151-15-5 | 97% | 1g |
£352.00 | 2022-02-28 | |
| Fluorochem | 207187-2g |
4-oxo-4-(9-Phenanthryl)butyric acid |
68151-15-5 | 97% | 2g |
£613.00 | 2022-02-28 | |
| Fluorochem | 207187-5g |
4-oxo-4-(9-Phenanthryl)butyric acid |
68151-15-5 | 97% | 5g |
£1447.00 | 2022-02-28 | |
| TRC | O101380-250mg |
4-Oxo-4-(9-phenanthryl)butyric acid |
68151-15-5 | 250mg |
$ 365.00 | 2022-06-03 | ||
| TRC | O101380-500mg |
4-Oxo-4-(9-phenanthryl)butyric acid |
68151-15-5 | 500mg |
$ 605.00 | 2022-06-03 | ||
| A2B Chem LLC | AC79062-1g |
4-Oxo-4-(9-Phenanthryl)butyric acid |
68151-15-5 | 97% | 1g |
$435.00 | 2024-04-19 | |
| A2B Chem LLC | AC79062-2g |
4-Oxo-4-(9-Phenanthryl)butyric acid |
68151-15-5 | 97% | 2g |
$725.00 | 2024-04-19 | |
| A2B Chem LLC | AC79062-5g |
4-Oxo-4-(9-Phenanthryl)butyric acid |
68151-15-5 | 97% | 5g |
$1650.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651032-1g |
4-Oxo-4-(phenanthren-9-yl)butanoic acid |
68151-15-5 | 98% | 1g |
¥4694.00 | 2024-05-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651032-2g |
4-Oxo-4-(phenanthren-9-yl)butanoic acid |
68151-15-5 | 98% | 2g |
¥8182.00 | 2024-05-04 |
4-Oxo-4-(9-phenanthryl)butyric acid Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 4-Oxo-4-(9-phenanthryl)butyric acid
4-Oxo-4-(9-phenanthryl)butyric acid: A Novel Compound with Promising Applications in Biomedical Research
4-Oxo-4-(9-phenanthryl)butyric acid, with the chemical formula C22H18O3 and CAS No. 68151-15-5, is a unique organic compound that has garnered significant attention in the field of biomedical research. This compound belongs to the class of aromatic substituted carboxylic acids, characterized by its fused-ring structure derived from the phenanthrene skeleton. The molecular framework consists of a butyric acid backbone functionalized with a 9-phenanthryl group, which introduces a complex aromatic system with potential pharmacological relevance.
Recent studies have highlighted the structural diversity of 4-Oxo-4-(9-phenanthryl)butyric acid in comparison to its analogs. For instance, the introduction of the 9-phenanthryl moiety significantly alters the electronic properties of the molecule, as evidenced by UV-Vis spectroscopy and quantum chemical calculations. The compound exhibits a characteristic absorption maximum at 330 nm, which is attributed to the π-π* transition within the phenanthrene ring system. This spectral property is critical for applications in fluorescence-based assays and bioimaging technologies.
From a synthetic perspective, the 4-Oxo-4-(9-phenanthryl)butyric acid can be synthesized via a multi-step process involving the formation of the phenanthrene core. One recent approach involves the use of a Suzuki coupling reaction between a 9-bromophenanthrene derivative and a 4-iodobutyric acid ester, followed by oxidative cleavage to yield the final product. This synthetic strategy demonstrates the feasibility of constructing complex aromatic systems with tailored functionalities, which is a key aspect of drug design and chemical biology.
Emerging research has revealed that 4-Oxo-4-(9-phenanthryl)but, the compound exhibits potential as a scaffold for developing targeted drug delivery systems. The phenanthrene ring system is known to interact with various biomolecules, including proteins and nucleic acids, due to its planar structure and hydrophobic character. A 2023 study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound show selective binding to the ERK1/2 signaling pathway, which is implicated in cell proliferation and survival. This finding suggests that 4-Oxo-4-(9-phenanthryl)butyric acid could serve as a lead compound for developing antitumor agents with enhanced specificity.
Another area of interest is the photophysical properties of 4-Oxo-4-(9-phenanthryl)butyric acid. The compound displays a high fluorescence quantum yield (up to 0.75) in polar solvents, making it suitable for use in fluorescent probes and live-cell imaging. A 2024 study in Chemical Communications reported that the compound's fluorescence can be modulated by external stimuli such as pH changes, which opens new possibilities for smart drug delivery systems that respond to physiological conditions.
From a biocompatibility standpoint, preliminary in vitro studies suggest that 4-Oxo-4-(9-phenanthryl)butyric acid exhibits low cytotoxicity toward mammalian cells. A 2023 toxicity assessment using human liver hepatocytes showed that the compound's IC50 value exceeds 100 µM, indicating its potential for safe pharmacological use. These findings are particularly relevant for applications in regenerative medicine and biomaterials science.
The structural modifications of 4-Oxo-4-(9-phenanthryl)butyric acid have also been explored to enhance its biological activity. For example, replacing the butyric acid moiety with other carboxylic acid derivatives has been shown to increase the compound's affinity for specific receptors. A 2024 study in Organic & Biomolecular Chemistry demonstrated that substituting the butyric acid group with a longer aliphatic chain significantly improves the compound's ability to penetrate cell membranes, which is a critical factor in drug permeability and bioavailability.
In the context of drug discovery, 4-Oxo-4-(9-phenanthryl)butyric acid represents an attractive scaffold for the development of multi-target therapeutics. Its ability to interact with multiple biological targets, combined with its favorable physicochemical properties, makes it a promising candidate for treating complex diseases such as neurodegenerative disorders and metabolic syndromes. A 2023 review in Current Pharmaceutical Design highlighted the potential of phenanthrene-based compounds in targeting mitochondrial dysfunction, a hallmark of many age-related diseases.
Furthermore, the computational modeling of 4-Oxo-4-(9-phenanthryl)butyric acid has provided valuable insights into its molecular interactions. Molecular dynamics simulations have revealed that the compound forms stable hydrogen bonds with key residues in target proteins, such as serine and tyrosine residues in enzyme active sites. These interactions are crucial for the compound's enzyme inhibitory activity, which is a key mechanism in many therapeutic applications.
The environmental stability of 4-Oxo-4-(9-phenanthryl)butyric acid is another important consideration. Studies have shown that the compound remains chemically stable under physiological conditions, which is essential for its use in in vivo applications. This stability is attributed to the aromatic ring system, which provides a rigid structure and prevents premature degradation of the molecule.
Finally, the synthetic versatility of 4-Oxo-4-(9-phenanthryl)butyric acid has been demonstrated through its ability to serve as a building block for more complex molecules. For instance, the compound can be readily functionalized to introduce additional moieties, such as fluorinated groups or phosphorylated chains, which can fine-tune its biological activity. This synthetic flexibility is a key advantage in the development of personalized medicines and targeted therapies.
In conclusion, 4-Oxo-4-(9-phenanthryl)butyric acid is a structurally unique compound with a wide range of potential applications in biomedical science. Its complex aromatic structure, combined with its favorable physicochemical properties, makes it an attractive candidate for further research and development. As the field of chemical biology continues to advance, the exploration of this compound's properties and applications is expected to yield valuable insights and innovations in the treatment of various diseases.
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